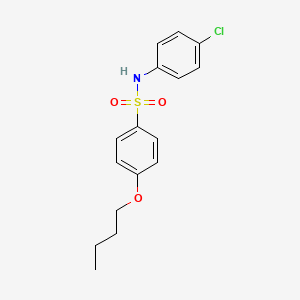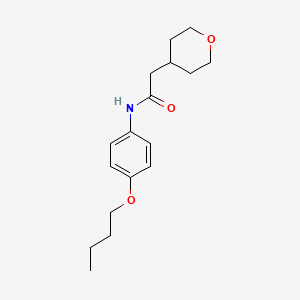
4-butoxy-N-(4-chlorophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(4-chlorophenyl)benzenesulfonamide, also known as BCS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCS is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide is not fully understood, but it has been suggested that it may act as a competitive inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase enzymes by 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide may result in the modulation of these physiological processes.
Biochemical and Physiological Effects:
4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the modulation of acid-base balance, and the potential to act as a fluorescent probe for the detection of metal ions in biological systems. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide in lab experiments is its potential as a starting material for the synthesis of other sulfonamide derivatives with potential applications in drug discovery and development. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide also has potential applications as a fluorescent probe for the detection of metal ions in biological systems. However, one limitation of using 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide, including the synthesis of new derivatives with improved solubility and bioavailability. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide may also be studied for its potential applications in the treatment of diseases such as osteoporosis and cancer. Additionally, the use of 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide as a fluorescent probe for the detection of metal ions in biological systems may be further explored, with the aim of developing new diagnostic and therapeutic tools.
Conclusion:
In conclusion, 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has potential applications as a starting material for the synthesis of other sulfonamide derivatives, as well as a fluorescent probe for the detection of metal ions in biological systems. However, 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has limitations in terms of its solubility in water, which may affect its bioavailability and efficacy. There are several future directions for the study of 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide, including the synthesis of new derivatives with improved solubility and bioavailability, and the exploration of its potential applications in the treatment of diseases such as osteoporosis and cancer.
Métodos De Síntesis
4-butoxy-N-(4-chlorophenyl)benzenesulfonamide can be synthesized using different methods, including the reaction of 4-chlorobenzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with butylamine in the presence of a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has been used as a starting material for the synthesis of other sulfonamide derivatives with potential applications in drug discovery and development. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
4-butoxy-N-(4-chlorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-2-3-12-21-15-8-10-16(11-9-15)22(19,20)18-14-6-4-13(17)5-7-14/h4-11,18H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQLAZGAODYYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5150600.png)
![(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5150601.png)

![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)


![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)
![N-(3-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5150658.png)
![4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5150675.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5150690.png)
![2-({1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinyl}carbonyl)-N-phenylhydrazinecarbothioamide](/img/structure/B5150698.png)
